molecular formula C12H12FNO4 B1654255 Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate CAS No. 21717-98-6

Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate

Cat. No. B1654255
CAS RN: 21717-98-6
M. Wt: 253.23
InChI Key: WFUJNRRYEQJKIR-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate is a chemical compound with the CAS Number: 69065-91-4 . It has a molecular weight of 211.19 . The IUPAC name for this compound is ethyl (4-fluoroanilino)(oxo)acetate . It is stored in a sealed, dry environment at room temperature . The physical form of this compound can vary, it can be either a solid or a liquid .


Molecular Structure Analysis

The InChI code for Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate is 1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate has a molecular weight of 211.19 . It is stored in a sealed, dry environment at room temperature . The physical form of this compound can vary, it can be either a solid or a liquid .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, has been synthesized and characterized through various methods including FT-IR, UV-Visible, and X-ray diffraction, highlighting its potential in structural and material science research (Sapnakumari et al., 2014).

Molecular Interactions and Bonding

Research on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives provides insights into the molecular interactions and bonding patterns, contributing to the understanding of chemical bonding and molecular design (Ahmed et al., 2020).

Antitumor Activity

Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate has shown distinct inhibition of cancer cell proliferation, indicating its potential application in cancer research and drug development (Liu et al., 2018).

Enzyme Inhibition

Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates exhibit inhibitory activity against protein tyrosine phosphatase 1B, which is significant in the development of treatments for diseases like diabetes (Navarrete-Vázquez et al., 2012).

Chemoselective Synthesis

The synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester demonstrates its utility in chemoselective synthesis, contributing to organic synthesis methodologies (Pretto et al., 2019).

Inhibitory Activity Towards Tyrosine Kinases

A derivative of ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its relevance in the development of anti-cancer agents (Riadi et al., 2021).

pH Sensitive Probes Development

Fluorinated derivatives of ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate were developed as pH-sensitive probes, contributing to advancements in biological and chemical sensing technologies (Rhee et al., 1995).

Anticancer Agent SAR and Mechanisms

A study on the structure-activity relationship and molecular mechanisms of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4h-chromene-3-carboxylate and its analogs offered valuable insights into their potential as anticancer agents, underscoring the importance of chemical modifications in drug development (Das et al., 2009).

Supramolecular Assembly Analysis

The study of the supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate through X-ray diffraction, Hirshfeld surface analysis, and DFT studies provided important information on molecular interactions and self-assembly processes, vital for the understanding of molecular architecture (Matos et al., 2016).

Bioanalytical Method Development

The establishment of a bioanalytical method for an acetylcholinesterase inhibitor including ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a compound related to ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate, has been crucial in developing quantitative measurement techniques in pharmacology and drug development (Nemani et al., 2018).

Peptide Chemistry

In peptide chemistry, the use of 2-(diphenylphosphino)ethyl group and related derivatives for carboxyl-protection of amino acids or peptides exemplifies the application of ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate in the synthesis and protection of bioactive molecules (Chantreux et al., 1984).

Antimicrobial Screening

The design, synthesis, characterization, and antimicrobial screening of novel indazole bearing oxadiazole derivatives, using compounds related to ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate, provide insights into the development of new antimicrobial agents (Ghelani et al., 2017).

Safety And Hazards

This compound has been classified with the GHS07, GHS08, and GHS09 pictograms . The signal word for this compound is "Danger" . The hazard statements associated with this compound are H302, H319, H372, and H410 . The precautionary statements are P260, P264, P273, P301+P312, P305+P351+P338, and P314 .

properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c1-2-18-12(17)11(16)14-7-10(15)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUJNRRYEQJKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188828
Record name Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate

CAS RN

21717-98-6
Record name Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21717-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate

Citations

For This Compound
2
Citations
C Xu, Y Han, S Xu, R Wang, M Yue, Y Tian, X Li… - European Journal of …, 2020 - Elsevier
Using the principle of bioisosteric replacement, we present a structure-based design approach to obtain new Axl kinase inhibitors with significant activity at the kinase and cellular levels…
Number of citations: 16 www.sciencedirect.com
X Nan, QX Wang, SJ Xing, ZG Liang - Journal of Enzyme Inhibition …, 2023 - Taylor & Francis
As part of our continuous efforts to discover novel c-Met inhibitors as antitumor agents, four series of thiazole/thiadiazole carboxamide-derived analogues were designed, synthesised, …
Number of citations: 4 www.tandfonline.com

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